4-Chlorocyclohexane-1-carboxylic acid 4-Chlorocyclohexane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 56447-20-2
VCID: VC6993549
InChI: InChI=1S/C7H11ClO2/c8-6-3-1-5(2-4-6)7(9)10/h5-6H,1-4H2,(H,9,10)
SMILES: C1CC(CCC1C(=O)O)Cl
Molecular Formula: C7H11ClO2
Molecular Weight: 162.61

4-Chlorocyclohexane-1-carboxylic acid

CAS No.: 56447-20-2

Cat. No.: VC6993549

Molecular Formula: C7H11ClO2

Molecular Weight: 162.61

* For research use only. Not for human or veterinary use.

4-Chlorocyclohexane-1-carboxylic acid - 56447-20-2

Specification

CAS No. 56447-20-2
Molecular Formula C7H11ClO2
Molecular Weight 162.61
IUPAC Name 4-chlorocyclohexane-1-carboxylic acid
Standard InChI InChI=1S/C7H11ClO2/c8-6-3-1-5(2-4-6)7(9)10/h5-6H,1-4H2,(H,9,10)
Standard InChI Key HCNHIDFPSXEDAV-UHFFFAOYSA-N
SMILES C1CC(CCC1C(=O)O)Cl

Introduction

Molecular Structure and Physicochemical Properties

The molecular structure of 4-chlorocyclohexane-1-carboxylic acid consists of a six-membered cyclohexane ring with two functional groups: a chlorine atom at the equatorial or axial position (depending on stereochemistry) and a carboxylic acid group at the first carbon. The compound’s IUPAC name is derived from this substitution pattern, with the chlorine atom occupying the 4-position relative to the carboxylic acid.

Key Structural Features

  • Molecular Formula: C₇H₁₁ClO₂

  • Molecular Weight: 162.61 g/mol

  • CAS Registry Number: 56447-20-2

  • Stereochemistry: The cyclohexane ring can adopt chair conformations, with the chlorine and carboxylic acid groups influencing ring puckering. The relative positions (cis or trans) of these groups affect dipole moments and solubility.

Table 1: Physicochemical Properties

PropertyValue/Range
Melting Point120–125°C (estimated)
Boiling Point280–285°C (decomposes)
Solubility in WaterLow (hydrophobic ring)
pKa of Carboxylic Acid~4.5–5.0
LogP (Partition Coefficient)1.8–2.2 (predicted)

The carboxylic acid group confers moderate acidity, while the chlorine atom enhances electrophilicity at the adjacent carbon. These properties make the compound reactive in both aqueous and organic media.

Synthetic Pathways and Industrial Production

Laboratory-Scale Synthesis

The most common synthetic route involves a two-step process:

  • Chlorination of Cyclohexane:
    Cyclohexane undergoes free-radical chlorination using Cl₂ gas under UV light, yielding a mixture of chlorocyclohexane isomers. Selective isolation of the 4-chloro isomer is achieved via fractional distillation or chromatography.

  • Carboxylation:
    The 4-chlorocyclohexane intermediate reacts with carbon dioxide in a Kolbe-Schmitt-type reaction under high pressure (5–10 atm) and elevated temperatures (150–200°C). A base such as sodium hydroxide facilitates deprotonation, forming the carboxylate salt, which is acidified to yield the free carboxylic acid.

Key Reaction:

C₆H₁₁Cl+CO2BaseHigh PressureC₇H₁₁ClO₂\text{C₆H₁₁Cl} + \text{CO}_2 \xrightarrow[\text{Base}]{\text{High Pressure}} \text{C₇H₁₁ClO₂}

Industrial Manufacturing

Industrial production optimizes yield and cost-effectiveness through:

  • Continuous-Flow Reactors: Enhance mixing and heat transfer during chlorination.

  • Catalytic Systems: Transition metal catalysts (e.g., FeCl₃) improve regioselectivity in chlorination.

  • Green Chemistry Approaches: Solvent-free carboxylation or use of supercritical CO₂ to reduce waste.

Chemical Reactivity and Functionalization

The compound participates in three primary reaction types:

Carboxylic Acid Derivatives

  • Esterification: Reacts with alcohols (e.g., methanol) under acidic catalysis to form esters.
    C₇H₁₁ClO₂+CH₃OHH⁺C₈H₁₃ClO₂+H₂O\text{C₇H₁₁ClO₂} + \text{CH₃OH} \xrightarrow{\text{H⁺}} \text{C₈H₁₃ClO₂} + \text{H₂O}

  • Amide Formation: Coupling with amines via carbodiimide reagents (e.g., DCC) produces amides.

Halogen-Based Substitutions

The chlorine atom undergoes nucleophilic substitution (SN2) with reagents like:

  • Methoxide: Forms 4-methoxycyclohexane-1-carboxylic acid.

  • Ammonia: Yields 4-aminocyclohexane-1-carboxylic acid (potential β-amino acid analog).

Reduction and Oxidation

  • Reduction: Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to 4-chlorocyclohexanemethanol.

  • Oxidation: Strong oxidizers (e.g., KMnO₄) convert the compound to 4-chlorocyclohexanone.

Applications in Research and Industry

Pharmaceutical Intermediates

The compound’s scaffold is a precursor to bioactive molecules:

  • Antimicrobial Agents: Derivatives with modified halogen substituents show activity against Gram-positive bacteria.

  • Anti-Inflammatory Drugs: Ester derivatives inhibit cyclooxygenase-2 (COX-2) in preclinical studies.

Material Science

  • Polymer Modifiers: Incorporation into polyesters enhances thermal stability.

  • Liquid Crystals: Chiral derivatives exhibit mesomorphic properties useful in display technologies.

Agrochemicals

  • Herbicide Synthons: Functionalization at the 4-position generates analogs with selective phytotoxicity.

Challenges and Future Directions

Despite its utility, several limitations persist:

  • Stereochemical Control: Current synthetic methods yield racemic mixtures; asymmetric synthesis remains underdeveloped.

  • Toxicity Data: Limited studies on ecotoxicological impacts hinder large-scale industrial adoption.

  • Scalability: High-pressure carboxylation steps require energy-intensive infrastructure.

Future research should prioritize:

  • Catalytic Asymmetric Chlorination: To access enantiopure intermediates.

  • Computational Modeling: Predict reactivity and optimize reaction conditions.

  • Green Solvents: Replace traditional solvents like THF in carboxylation.

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